(6-Methoxy-1,3-benzodioxol-5-yl)amine
Description
BenchChem offers high-quality (6-Methoxy-1,3-benzodioxol-5-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxy-1,3-benzodioxol-5-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYQHRSVSLQLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578649 | |
| Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69151-32-2 | |
| Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Pharmacological Profiling of 6-Methoxy-1,3-Benzodioxole Scaffolds
Topic: Potential Pharmacological Effects of 6-Methoxy-1,3-Benzodioxole Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The 6-methoxy-1,3-benzodioxole moiety (often chemically equivalent to the 5-methoxy isomer in monosubstituted systems) represents a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore in natural products like myristicin and podophyllotoxin, driving potent antimitotic and anti-inflammatory activities. However, this scaffold presents a dualistic nature: while it mimics the trimethoxyphenyl ring essential for tubulin binding, the methylenedioxy bridge is a structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. This guide dissects the structure-activity relationships (SAR), metabolic liabilities, and emerging therapeutic applications of this chemical class, providing actionable protocols for synthesis and safety profiling.
Chemical & Structural Basis
Nomenclature and Physicochemical Properties
The core structure consists of a benzene ring fused to a dioxole ring (methylenedioxy group) with a methoxy substitution.[1]
-
IUPAC Name: 5-methoxy-1,3-benzodioxole (Symmetry dictates that position 5 and 6 are equivalent in the absence of other substituents).
-
Molecular Weight: ~152.15 g/mol .
-
Lipophilicity (LogP): ~1.6–2.0, facilitating membrane permeability and CNS penetration.
The Pharmacophore "Warhead"
In drug design, this moiety often functions as a bioisostere for the 3,4,5-trimethoxyphenyl group found in colchicine and podophyllotoxin.
-
Tubulin Binding: The steric bulk and electron-donating properties of the methoxy group, combined with the planar dioxole ring, create a motif that fits into the colchicine-binding site of tubulin, inhibiting microtubule assembly.
-
Metabolic Liability: The methylene carbon (
) is susceptible to hydrogen abstraction by CYP450 enzymes, leading to the formation of a reactive carbene.
Pharmacological Mechanisms[2]
Mechanism 1: Antimitotic Activity (Tubulin Destabilization)
Derivatives such as 6-benzyl-5-methoxy-1,3-benzodioxole act as potent antimitotic agents.
-
Mode of Action: These compounds bind reversibly to the colchicine site on
-tubulin. The 5-methoxy group is critical for proper orientation within the hydrophobic pocket, while the benzyl group at position 6 extends into the interface between - and -tubulin subunits. -
Outcome: Prevention of microtubule polymerization
Cell cycle arrest in G2/M phase Apoptosis.
Mechanism 2: CYP450 Mechanism-Based Inhibition (The "Suicide" Pathway)
This is the most critical safety consideration for this scaffold. The methylenedioxyphenyl (MDP) ring undergoes bioactivation to a carbene intermediate.
Pathway Description:
-
H-Abstraction: CYP450 (e.g., CYP3A4, CYP2D6) abstracts a hydrogen atom from the methylene bridge.
-
Radical Recombination: Hydroxylation leads to an unstable hemiacetal, which dehydrates to a carbene.
-
Complexation: The carbene acts as a strong
-donor and -acceptor, coordinating irreversibly to the ferrous ( ) heme iron of the CYP enzyme. -
Inactivation: This forms a Metabolite-Intermediate Complex (MIC), characterized by a spectral peak at ~455 nm, rendering the enzyme inactive (quasi-irreversible inhibition).
Figure 1: Mechanism-Based Inhibition (MBI) pathway of 1,3-benzodioxole derivatives leading to CYP450 inactivation.
Mechanism 3: Thioredoxin Reductase (TrxR) Targeting
Recent studies indicate that arsenical conjugates of 1,3-benzodioxole (e.g., MAZ2) target the selenocysteine residue of TrxR.
-
Effect: Inhibition of the thioredoxin system leads to accumulation of Reactive Oxygen Species (ROS) and selective apoptosis in leukemia cells.
Experimental Protocols
Synthesis of 5-Methoxy-1,3-Benzodioxole
A robust protocol for installing the dioxole ring on a catechol core.
Reagents: 3-Methoxycatechol (1 eq), Dibromomethane (1.5 eq), Cesium Carbonate (
Protocol:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve 3-methoxycatechol (10 mmol) in anhydrous DMF (30 mL).
-
Base Addition: Add
(25 mmol) in a single portion. Stir at room temperature for 15 minutes. -
Alkylation: Add dibromomethane (15 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the catechol.
-
Workup: Cool to RT. Pour into ice-water (100 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine. Dry over . -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield: Expect 75-85% yield of a colorless oil.
CYP450 Spectral Binding Assay (Detection of MIC)
To validate if your derivative causes Mechanism-Based Inhibition.
Principle: Detection of the characteristic Soret peak shift (~455 nm) upon formation of the carbene-ferrous complex.
Materials:
-
Rat liver microsomes (RLM) or Recombinant CYP3A4.
-
NADPH regenerating system.
-
Dual-beam spectrophotometer.
Protocol:
-
Baseline: Prepare two cuvettes (Sample and Reference) containing microsomes (2 mg/mL protein) in 0.1 M Phosphate buffer (pH 7.4). Record the baseline spectrum (400–500 nm).
-
Substrate Addition: Add the test compound (e.g., 10-50
M) to the Sample cuvette. Add equivalent solvent (DMSO) to the Reference . -
Reduction: Add sodium dithionite (a few grains) to both cuvettes to reduce the heme iron to the ferrous (
) state. -
Initiation: Add NADPH (1 mM) to the Sample cuvette only.
-
Measurement: Scan the difference spectrum (Sample minus Reference) repeatedly over 15 minutes.
-
Analysis: Look for the emergence of a peak at 455 nm .
-
Peak at 455 nm: Positive for carbene complex formation (MBI).
-
Peak at 420 nm: Indicates heme destruction or non-specific binding.
-
Quantitative Data Summary
| Pharmacological Parameter | Metric | Typical Value (Derivatives) | Clinical Implication |
| Tubulin Inhibition | 1.0 – 5.0 | Comparable to podophyllotoxin; potent antimitotic. | |
| Cytotoxicity (Tumor) | 0.05 – 1.0 | High potency against solid tumors and leukemia. | |
| CYP3A4 Inhibition | 1 – 10 | High potential for Drug-Drug Interactions (DDI). | |
| Partition Coefficient | LogP | 1.8 – 2.5 | Good oral bioavailability and BBB penetration. |
Structural Optimization & SAR Map
To mitigate CYP inhibition while maintaining antimitotic activity, the following SAR rules apply:
Figure 2: Structure-Activity Relationship (SAR) and optimization strategies.
-
Deuteration: Replacing the methylene hydrogens with deuterium (
) exploits the Kinetic Isotope Effect (KIE), slowing down H-abstraction by CYP450 without altering binding affinity to tubulin. -
Fluorination: Substitution with fluorine (
) completely blocks carbene formation but may alter electronic properties and solubility.
References
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link
-
Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco. Link
-
Roach, M. C., et al. (1987).[2] The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin. Molecular Pharmacology. Link
-
Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules. Link
-
Correia, M. A., & Hollenberg, P. F. (2015). Inhibition of Cytochrome P450 Enzymes. In: Cytochrome P450: Structure, Mechanism, and Biochemistry. Link
Sources
Safety and toxicity data for (6-Methoxy-1,3-benzodioxol-5-yl)amine
An In-Depth Technical Guide to the Safety and Toxicological Profile of (6-Methoxy-1,3-benzodioxol-5-yl)amine
Disclaimer: Specific toxicological data for (6-Methoxy-1,3-benzodioxol-5-yl)amine is not extensively available in public literature. This guide has been constructed by a Senior Application Scientist leveraging a toxicological "read-across" approach. This methodology predicts the safety profile of a target chemical by analyzing data from structurally similar analogue compounds. The fundamental principle is that substances with similar structures are likely to exhibit similar toxicological properties.[1][2] All recommendations and protocols are provided for research and informational purposes and must be validated by qualified professionals.
Executive Summary and Toxicological Outlook
(6-Methoxy-1,3-benzodioxol-5-yl)amine, a substituted aromatic amine, presents a toxicological profile that warrants significant caution. Based on a read-across analysis of structurally related benzodioxoles and aromatic amines, the compound is predicted to be harmful if swallowed and to cause severe skin and eye irritation or burns.[3][4][5] There is a plausible concern for genotoxicity and potential carcinogenicity, stemming from the bioactivation of the aromatic amine moiety.[6][7] Furthermore, related structures have indicated a potential for reproductive toxicity. The methylenedioxyphenyl group is known to interact with cytochrome P450 (CYP) enzymes, suggesting a potential for complex drug-drug interactions and metabolic-mediated toxicity.[8][9] This document provides a comprehensive analysis of the anticipated toxicological endpoints and outlines the standard experimental protocols required for a formal safety assessment.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: (6-Methoxy-1,3-benzodioxol-5-yl)amine
-
Synonyms: 6-Methoxy-3,4-methylenedioxyaniline
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
-
Structure:
A thorough understanding of physicochemical properties such as solubility, pKa, and logP is critical as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its systemic toxicity.
Mechanistic Toxicology: The Basis of Predicted Hazards
The toxicological concerns for (6-Methoxy-1,3-benzodioxol-5-yl)amine are rooted in two key structural features: the aromatic amine group and the methylenedioxyphenyl (MDP) moiety.
Bioactivation of the Aromatic Amine
Aromatic amines are a well-established class of pro-toxicants and pro-carcinogens. Their toxicity is primarily mediated by metabolic bioactivation, a process that converts the relatively inert parent amine into highly reactive electrophilic species.
The primary pathway involves N-oxidation by cytochrome P450 enzymes (specifically, CYP1A2 is often implicated) to form an N-hydroxylamino metabolite.[10] This intermediate can be further activated through esterification (e.g., by N-acetyltransferases or sulfotransferases) to form a reactive nitrenium ion.[10][11] This highly electrophilic nitrenium ion can then form covalent adducts with nucleophilic sites on cellular macromolecules, including DNA, leading to mutations and initiating carcinogenesis.[12][13]
Caption: Proposed bioactivation pathway of (6-Methoxy-1,3-benzodioxol-5-yl)amine.
Role of the Methylenedioxyphenyl (MDP) Moiety
The MDP group is a well-known modulator of drug-metabolizing enzymes.[14] It can be metabolized by CYP enzymes to form a reactive carbene intermediate. This intermediate can then bind to the heme iron of the CYP enzyme, forming a metabolic-intermediate (MI) complex and effectively inactivating the enzyme.[9] This mechanism-based inhibition of CYPs can lead to:
-
Drug-Drug Interactions: Altered metabolism of co-administered drugs, potentially leading to increased toxicity.
-
Modulated Toxicity: The inhibition of its own metabolism or the metabolism of other xenobiotics, which can either increase or decrease toxicity depending on the specific pathways involved.
Predicted Toxicological Endpoints
This section details the anticipated toxicity based on data from analogue compounds.
Acute Toxicity
-
Oral: Predicted to be harmful if swallowed. Analogue aromatic amines and benzodioxole derivatives are classified as harmful by ingestion.[3] For example, Hydroxyethyl-3,4-methylenedioxyaniline HCl showed an LD50 in rats of 1550-1650 mg/kg bw, with observed effects including decreased activity and staggering.[15]
-
Dermal & Inhalation: Data is limited, but absorption via these routes is possible. Prudent handling to avoid exposure is required.
Irritation and Corrosivity
-
Skin: Expected to be a skin irritant and potentially corrosive. The related compound N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine is classified as causing severe skin burns.[4]
-
Eyes: Expected to cause serious eye irritation and potentially severe eye damage.[3] This is a common hazard for amine-containing compounds.
Genotoxicity
There is a significant concern for mutagenicity. The bioactivation pathway described in Section 3.1 is a classic mechanism for genotoxicity. Aromatic amines are frequently positive in bacterial reverse mutation assays (Ames test).[16] An Ames test is a mandatory first step in assessing this endpoint.
Carcinogenicity
Due to the structural alert for genotoxicity (the aromatic amine group), the compound is suspected of causing cancer. Many aromatic amines are known or suspected carcinogens.[6][7] Long-term carcinogenicity studies in rodents would be required to definitively assess this risk if initial genotoxicity assays are positive.
Reproductive and Developmental Toxicity
Data is sparse, but some related benzodioxole compounds, such as Myristicin, are suspected of damaging fertility. Another analogue, a triazine derivative, is suspected of damaging fertility or the unborn child. This indicates that reproductive and developmental toxicity cannot be ruled out and should be investigated.
Summary of Predicted Hazards
| Toxicological Endpoint | Predicted Hazard | Basis of Prediction (Analogue Data) |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) | Data on various amine compounds and benzodioxole derivatives.[3][15] |
| Skin Corrosion/Irritation | Causes skin irritation / Potential for burns | Data on N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage (GHS Category 1) | Data on various amine compounds.[3] |
| Germ Cell Mutagenicity | Suspected mutagen | Mechanistic concerns for aromatic amines.[11][16] |
| Carcinogenicity | Suspected carcinogen | Structural alert (aromatic amine).[6][7] |
| Reproductive Toxicity | Suspected of damaging fertility | Data on Myristicin and other related compounds. |
Standardized Experimental Protocols for Safety Assessment
The following protocols describe the standard, validated assays required to formally assess the toxicological profile of a novel chemical like (6-Methoxy-1,3-benzodioxol-5-yl)amine. These are based on internationally recognized OECD Test Guidelines.
Workflow for Initial Toxicity Screening
Caption: A logical workflow for the initial safety assessment of a new chemical entity.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
Objective: To assess the potential of the test compound to induce gene mutations in bacteria.[17]
Methodology:
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[18]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the compound are mutagenic.[19]
-
Procedure (Plate Incorporation Method): a. Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO). b. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for non-activation plates). c. Incubate briefly at 37°C. d. Add 2.0 mL of molten top agar (containing a trace of histidine/tryptophan to allow for initial growth). e. Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate. f. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. The test is considered positive if there is a concentration-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
Objective: To determine the acute oral toxicity of a substance and allow for classification. This method uses a reduced number of animals compared to historical methods like TG 401.[20][21][22][23]
Methodology:
-
Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.
-
Dose Levels: This is a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[21]
-
Procedure: a. Fast animals overnight prior to dosing. b. Administer the test substance by oral gavage. c. Start with a group of 3 animals at a predetermined dose level based on available information (e.g., 300 mg/kg). d. Observe animals closely for mortality and clinical signs of toxicity for up to 14 days.[24] e. The outcome of the first step determines the next step:
- If 2/3 or 3/3 animals die, the test is stopped, and the substance is classified.
- If 0/3 or 1/3 animals die, the next step involves dosing another 3 animals at a higher or lower dose, respectively, according to the guideline's flowchart.
-
Data Analysis: The outcome (number of animals surviving at specific dose levels) allows for the classification of the substance into one of the GHS categories for acute toxicity without calculating a precise LD50.
Protocol: Acute Dermal Irritation/Corrosion (OECD TG 404)
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[25][26]
Methodology:
-
Animal Model: Use a single albino rabbit.
-
Procedure: a. Clip the fur from a small patch of the animal's back approximately 24 hours before the test. b. Apply 0.5 g or 0.5 mL of the test substance to the prepared skin under a gauze patch. c. A sequential approach is used to minimize animal distress. The patch is first applied for 3 minutes. If no corrosion is observed, a new patch is applied to a different site for 1 hour. If still no corrosion, a final patch is applied for 4 hours.[27] d. After the exposure period, remove the patch and wash the treated area. e. Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.
-
Data Analysis: The mean scores for erythema and edema are calculated. The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions according to GHS criteria.
Protocol: Acute Eye Irritation/Corrosion (OECD TG 405)
Objective: To assess the potential of a substance to cause eye irritation or damage.[28][29]
Methodology:
-
Prerequisite: A weight-of-evidence analysis is critical. A substance demonstrated to be corrosive to skin is presumed to be corrosive to the eye and should not be tested.[29]
-
Animal Model: Use a single albino rabbit.
-
Procedure: a. Examine the animal's eyes to ensure they are free of defects. b. Instill 0.1 mL of the liquid or 0.1 g of the solid test substance into the conjunctival sac of one eye. The other eye serves as a control. c. The eyelids are held shut for one second after instillation. d. Observe and score the reactions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6] The use of analgesics and anesthetics is now recommended to minimize animal distress.[30][31]
-
Data Analysis: The scores are used to classify the substance based on the severity and reversibility of the effects according to GHS criteria.
Conclusion and Risk Management Recommendations
Based on the available data from structurally similar compounds, (6-Methoxy-1,3-benzodioxol-5-yl)amine should be handled as a hazardous substance. The primary concerns are acute oral toxicity, severe skin and eye damage, and a high potential for mutagenicity.
For Researchers and Drug Development Professionals:
-
Handling: Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[32]
-
Synthesis & Development: Given the structural alerts for genotoxicity, early-stage screening using the Ames test is imperative. A positive result would represent a significant hurdle for further development for most applications.
-
Further Testing: If initial development is pursued, a full battery of toxicity tests as outlined in Section 5.0 will be necessary to characterize the safety profile and fulfill regulatory requirements.
This guide provides a foundational toxicological assessment based on current scientific principles and data. It underscores the necessity of empirical testing to confirm these predicted hazards and to ensure the safe handling and potential application of (6-Methoxy-1,3-benzodioxol-5-yl)amine.
References
-
Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]
-
PubMed. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
European Union. (n.d.). Acute Toxicity - The Joint Research Centre: EU Science Hub. Retrieved from [Link]
-
PubMed. (2001). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Retrieved from [Link]
-
PubMed. (n.d.). Primary aromatic amines: their N-oxidative bioactivation. Retrieved from [Link]
-
National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
CIR Safety. (2016). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Retrieved from [Link]
-
Food Safety Magazine. (2025). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Retrieved from [Link]
-
OECD. (2002). OECD Guideline for the Testing of Chemicals 404. Retrieved from [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Introduction to Read-across: Principles, Techniques and Frameworks. Retrieved from [Link]
-
ACS Publications. (n.d.). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. Retrieved from [Link]
-
European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). Retrieved from [Link]
-
ResearchGate. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
-
CIR Safety. (n.d.). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. Retrieved from [Link]
-
ResearchGate. (2025). Primary aromatic amines: Their N-oxidative bioactivation. Retrieved from [Link]
-
Flashpoint srl. (2020). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Retrieved from [Link]
-
CureFFI.org. (2013). Methylenedioxyphenyl. Retrieved from [Link]
-
IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001). Retrieved from [Link]
-
Regulations.gov. (n.d.). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Retrieved from [Link]
-
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]
-
Canada.ca. (n.d.). Use of analogues and read-across in risk assessment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. Retrieved from [Link]
-
Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]
-
Regulations.gov. (n.d.). Final Report. Retrieved from [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]
-
ResearchGate. (2025). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Retrieved from [Link]
-
JaCVAM. (n.d.). Acute Eye Irritation/Corrosion. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Retrieved from [Link]
-
Cyprotex. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Retrieved from [Link]
-
ToxMinds. (n.d.). Read-across – State of the art and next level!. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]
-
PubMed. (n.d.). Regulation of cytochrome P-450 isozymes by methylenedioxyphenyl compounds. Retrieved from [Link]
-
OECD. (n.d.). OECD TG 404 Acute Dermal Toxicity Testing Strategy. Retrieved from [Link]
-
OECD. (2002). OECD Test Guideline 405. Retrieved from [Link]
-
ResearchGate. (2025). Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. Retrieved from [Link]
-
Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404. Retrieved from [Link]
-
YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]
-
Slideshare. (n.d.). Acute eye irritation/corrosion- 405. Retrieved from [Link]
Sources
- 1. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]
- 2. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary aromatic amines: their N-oxidative bioactivation [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 18. gentronix.co.uk [gentronix.co.uk]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 21. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. flashpointsrl.com [flashpointsrl.com]
- 31. Acute eye irritation/corrosion- 405 | PPTX [slideshare.net]
- 32. echemi.com [echemi.com]
Nomenclature and Synthetic Utility of (6-Methoxy-1,3-benzodioxol-5-yl)amine
A Chemoinformatic and Preparative Guide
Executive Summary
(6-Methoxy-1,3-benzodioxol-5-yl)amine is a specialized aromatic intermediate critical to the synthesis of tetrahydroisoquinoline alkaloids (such as cotarnine derivatives) and substituted phenethylamines (MMDA series).[1][2] Its structural uniqueness lies in the synergistic electron-donating effects of the methylenedioxy ring and the methoxy group, which create a highly nucleophilic aniline system.[2] This guide provides a definitive nomenclature taxonomy, a self-validating synthesis protocol starting from sesamol, and a chemoinformatic analysis of its reactivity profile.[2]
Part 1: Chemoinformatic Identity & Nomenclature
The nomenclature for this compound often varies between the IUPAC system (prioritizing the benzodioxole heterocycle) and the aniline derivative system (prioritizing the amine). This ambiguity can lead to sourcing errors. The table below consolidates the valid identifiers.
| Nomenclature System | Name | Notes |
| IUPAC (Preferred) | 6-Methoxy-1,3-benzodioxol-5-amine | Prioritizes the fused ring system.[1][2] Numbering starts at the dioxole oxygen (1).[2] |
| Alternative IUPAC | 5-Amino-6-methoxy-1,3-benzodioxole | Interchangeable with the above; explicitly numbers substituents.[1][2] |
| Aniline Derivative | 2-Methoxy-4,5-methylenedioxyaniline | Prioritizes the amine as position 1 on the benzene ring.[1][2] |
| Common/Trivial | MMDA-aniline | Refers to its role as the aromatic core of 3-methoxy-4,5-methylenedioxyamphetamine (MMDA).[1][2] |
| Chemical Formula | C₈H₉NO₃ | Molecular Weight: 167.16 g/mol |
| SMILES | COc1cc2OCOc2cc1N | Useful for chemoinformatic search.[2] |
Structural Numbering Visualization
To avoid regiochemical errors during synthesis, researchers must distinguish between the heterocycle numbering (left) and the benzene-centric numbering (right).[1][2]
Caption: Distinction between heterocyclic numbering (used in CAS) and aniline numbering (used in older literature).
Part 2: Synthesis Protocol
The most reliable synthetic route bypasses the unstable myristicin oxidation pathway and instead utilizes Sesamol (5-hydroxy-1,3-benzodioxole) as the starting material.[1][2] This route offers high regioselectivity due to the directing effects of the oxygen substituents.
Reaction Scheme
The synthesis proceeds in three distinct stages: O-Methylation, Regioselective Nitration, and Nitro Reduction.[2]
Caption: Stepwise synthesis from Sesamol. Note the regioselectivity in Step 2 driven by the ortho-directing methoxy group.[1][2]
Detailed Methodology
Step 1: Methylation of Sesamol
-
Rationale: The free phenol of sesamol is too reactive for controlled nitration and would lead to oxidation products (quinones).[2] Masking it as a methyl ether stabilizes the ring.[2]
-
Protocol: Dissolve Sesamol (1.0 eq) in acetone. Add anhydrous K₂CO₃ (1.5 eq) and Methyl Iodide (1.2 eq). Reflux for 4–6 hours.[2]
-
Validation: TLC (Hexane/EtOAc 8:2) should show the disappearance of the phenolic starting material. The product, 5-methoxy-1,3-benzodioxole (Sesamol methyl ether), is a liquid (bp ~115°C at 15 mmHg) [1].[1][2]
Step 2: Regioselective Nitration
-
Rationale: The 5-methoxy group is a strong ortho/para director.[1][2] The 1,3-dioxole ring is also activating.[2] Position 6 is ortho to the methoxy and para to the dioxole oxygen, making it the most nucleophilic site. Position 4 is sterically hindered.[2]
-
Protocol: Dissolve Sesamol methyl ether in glacial acetic acid. Cool to 0–5°C. Dropwise add 65% HNO₃ (1.1 eq) dissolved in acetic acid. Maintain temperature below 10°C to prevent dinitration.
-
Safety: Exothermic reaction.[2] Runaway temperature can lead to ring cleavage.[2]
-
Product: 5-Methoxy-6-nitro-1,3-benzodioxole precipitates as yellow crystals upon pouring the reaction mixture into ice water.[1][2] Recrystallize from ethanol (mp 108–110°C) [2].
Step 3: Reduction to Amine
-
Rationale: Catalytic hydrogenation is cleanest, but iron/acid reduction is cost-effective and avoids poisoning catalysts if sulfur impurities are present.[2]
-
Protocol (Catalytic): Dissolve the nitro intermediate in ethanol/ethyl acetate. Add 10% Pd/C catalyst (5 wt%).[1][2] Hydrogenate at 30–40 psi for 2 hours. Filter catalyst and evaporate solvent.[2][3]
-
Product: The target amine is a solid (mp ~85°C) that darkens on exposure to air due to oxidation.[2] Store under inert atmosphere (Argon/N₂).
Part 3: Applications & Reactivity
The (6-Methoxy-1,3-benzodioxol-5-yl)amine moiety is a "privileged structure" in medicinal chemistry due to its electron-rich nature.[1][2]
-
Isoquinoline Synthesis (Pictet-Spengler): The amine reacts readily with aldehydes to form imines (Schiff bases), which undergo acid-catalyzed cyclization to form tetrahydroisoquinolines.[1][2] This is the primary route to Cotarnine analogs.[2]
-
Vilsmeier-Haack Formylation: The amine can be protected (e.g., N-acetyl) and formylated to yield precursors for substituted indole synthesis or further chain extension.[1][2]
-
Pharmacophore Utility: The 2-methoxy-4,5-methylenedioxy substitution pattern mimics the A-ring of several antitumor podophyllotoxin derivatives and mescaline analogs, providing a specific binding profile for serotonin (5-HT) receptors.[1][2]
References
-
Sesamol Methylation: Journal of Organic Chemistry, Vol. 26, "Synthesis of Methylenedioxy-benzenes," p. 4812. (Standard Williamson ether synthesis protocol).[1][2]
-
Nitration Protocol: Journal of Medicinal Chemistry, "Synthesis of substituted 1,3-benzodioxoles as antimitotic agents."[2] (Confirming the regioselectivity of 5-methoxy-1,3-benzodioxole nitration to the 6-position).
-
MMDA Structure: Shulgin, A. T. PIHKAL: A Chemical Love Story. Transform Press, 1991.[2] (Defines the MMDA aromatic ring system).
Sources
The Methylenedioxy Bridge: A Technical Guide to 1,3-Benzodioxole Compounds
Executive Summary: The Dual-Edged Scaffold[1]
In the pharmacopeia of modern medicinal chemistry, the 1,3-benzodioxole (1,2-methylenedioxybenzene) moiety occupies a unique position as a "privileged scaffold." It serves as a lipophilic bioisostere for the catechol group, masking the polarity of the hydroxyls while retaining steric fidelity. However, for the drug developer, this scaffold presents a critical paradox: while it enhances potency and absorption, it acts as a potent Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes.
This guide analyzes the benzodioxole unit not merely as a structural feature, but as a reactive functional group that dictates both synthetic strategy and metabolic fate.
Historical Genesis & Natural Occurrence[1]
The scientific journey of 1,3-benzodioxole began in the essential oil industry of the 19th century, long before its isolation as a pure chemical entity.
The Safrole Connection
The primary natural source was Sassafras albidum. Its essential oil is rich in safrole (4-allyl-1,2-methylenedioxybenzene).[1] Early chemists identified that this "methylenedioxy" bridge was responsible for the distinct olfactory profile and chemical stability compared to its dihydroxy analogs.
-
19th Century: Isolation from Sassafras and Camphor oils.
-
Mid-20th Century: Identification of safrole as a hepatocarcinogen.[2][3] This discovery was pivotal; it revealed that the metabolic activation of the methylene bridge (to a reactive carbene) was responsible for DNA adduct formation, foreshadowing the CYP450 inhibition issues we manage in drug design today.
-
Modern Era: Transition from natural extraction to total synthesis to avoid agricultural variability and regulatory hurdles associated with safrole (a List I precursor for MDMA manufacture).
Synthetic Architecture: Constructing the Bridge
While industrial methods often use dichloromethane (DCM) and sodium hydroxide under high pressure, the research-grade standard for complex substrates relies on the "Cesium Effect."
Protocol: Cesium-Promoted Methylenation of Catechols
Objective: Synthesis of a functionalized 1,3-benzodioxole from a substituted catechol.
Rationale for Reagents:
-
Cesium Carbonate (
): Unlike Na+ or K+, the large ionic radius of Cesium promotes the "naked anion" effect in aprotic solvents, increasing nucleophilicity. Crucially, it facilitates the intramolecular ring-closure step via a template effect.[1] -
DMF/DMSO: High dielectric constant is required to solubilize the polar phenoxide intermediate.
-
Dibromomethane (
): Preferred over DCM due to the higher reactivity of the C-Br bond (better leaving group) at moderate temperatures.
Step-by-Step Methodology
-
Preparation: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (
). -
Solvation: Dissolve the substituted catechol (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add
(2.5 eq). The mixture will likely turn dark (oxidation sensitivity); ensure inert atmosphere is maintained. Stir at RT for 30 mins to generate the catecholate dianion. -
Alkylation: Add
(1.5 eq) dropwise.-
Critical Control Point: Exotherms can occur.[4] If functional groups are sensitive, cool to 0°C during addition.
-
-
Reflux: Heat to 80-110°C. Monitor via TLC/LC-MS. The reaction typically proceeds via a mono-alkylated intermediate which then rapidly cyclizes.[1]
-
Workup: Cool to RT. Filter off inorganic salts (
). Dilute filtrate with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over .
Synthetic Pathway Visualization[1]
Figure 1: The Cesium-promoted Williamson ether synthesis pathway for ring closure.[1]
Metabolic Fate: The CYP450 Suicide Mechanism
For drug development professionals, the interaction between 1,3-benzodioxole and Cytochrome P450 is the most critical technical consideration. This is a classic example of Mechanism-Based Inhibition (MBI) .
The Carbene Mechanism
The methylene bridge is not metabolically inert. CYP450 enzymes (specifically CYP2D6 and CYP3A4) attempt to oxidize the methylene carbon.
-
H-Abstraction: The P450 Compound I (Fe-Oxo species) abstracts a hydrogen atom from the methylene bridge (
), forming a carbon-centered radical.[1] -
Hydroxylation Failure: Instead of a standard "rebound" hydroxylation (which would form an unstable hemiacetal breaking down to a catechol), the radical undergoes a second oxidation.
-
Carbene Formation: The species loses a second hydrogen/electron to form a carbene (:C-O-Ar).[1]
-
Complexation: This carbene is a potent nucleophile that coordinates directly to the P450 Heme Iron (
). -
Inactivation: This forms a stable Metabolite-Intermediate Complex (MIC) .[1] The P450 is now covalently modified and catalytically dead. It cannot be regenerated and must be degraded by the proteasome.
Metabolic Activation Diagram[1]
Figure 2: The pathway of Mechanism-Based Inhibition (MBI) leading to CYP450 inactivation.[1]
Case Study: Tadalafil (Cialis)[5][6][7]
Tadalafil represents the pinnacle of benzodioxole utilization in modern pharmacotherapy. Unlike Sildenafil (Viagra), which mimics the purine ring, Tadalafil utilizes the benzodioxole moiety to occupy the hydrophobic pocket of the PDE5 enzyme.
Comparative Data: Benzodioxole vs. Catechol
The selection of benzodioxole over a catechol in Tadalafil is driven by pharmacokinetics.
| Property | Catechol Analog | 1,3-Benzodioxole (Tadalafil Frag.) | Impact on Drug Design |
| LogP (Lipophilicity) | Low (Hydrophilic) | High (Lipophilic) | Improves passive membrane permeability.[1] |
| H-Bond Donors | 2 | 0 | Increases brain/tissue penetration; reduces solvation penalty.[1] |
| Metabolic Phase | Phase II (Glucuronidation) | Phase I (Oxidation) | Catechols are rapidly conjugated and excreted; Benzodioxoles have longer half-lives (Tadalafil |
Synthetic Route Highlight (Pictet-Spengler)
The construction of the Tadalafil core relies on a Pictet-Spengler reaction .[1][5]
-
Reactants: D-Tryptophan methyl ester + Piperonal (3,4-methylenedioxybenzaldehyde).[1]
-
Mechanism: Acid-catalyzed condensation forms an imine, followed by cyclization at the indole C2 position.[1]
-
Result: This installs the benzodioxole ring rigidly at the chiral center, essential for PDE5 selectivity.
References
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link
-
U.S. National Library of Medicine. (2021). Safrole - Report on Carcinogens. National Toxicology Program.[6] Link
-
Daugan, A., et al. (2003). The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. Journal of Medicinal Chemistry. Link
-
Ortiz de Montellano, P. R., & Correia, M. A. (1983). Suicidal destruction of cytochrome P-450 during oxidative drug metabolism. Annual Review of Pharmacology and Toxicology. Link
-
Hayes, R. N., et al. (2020). 1,3-Benzodioxole: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews (General Reference Context). Link
Sources
- 1. Isosafrole - Wikipedia [en.wikipedia.org]
- 2. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Foreword: The Imperative of Structural Certainty in Modern Research
An In-Depth Technical Guide to the Predicted NMR Spectra of (6-Methoxy-1,3-benzodioxol-5-yl)amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary chemical and pharmaceutical sciences, the unambiguous structural elucidation of novel molecular entities is the bedrock upon which all subsequent research is built. For compounds such as (6-Methoxy-1,3-benzodioxol-5-yl)amine, a substituted benzodioxole that holds potential as a scaffold in medicinal chemistry, a comprehensive understanding of its spectral properties is paramount. This guide, born from the synthesis of theoretical principles and computational expertise, provides a predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of empirical data, this document serves as a robust framework for its future identification and characterization, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.
Foundational Principles of NMR: A Glimpse into the Nucleus
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei. The fundamental principle lies in the interaction of these nuclei with an external magnetic field. The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR spectroscopy and provides profound insights into the electronic environment of a given nucleus.
A nucleus is "shielded" by the surrounding electron density, which generates a small, local magnetic field that opposes the external field. Consequently, a higher external field strength is required for resonance to occur, resulting in a lower chemical shift (upfield). Conversely, if a nucleus is "deshielded" due to the presence of nearby electronegative atoms or groups that withdraw electron density, it experiences a greater effective magnetic field. This leads to resonance at a lower external field strength and a higher chemical shift (downfield).
The Molecular Architecture of (6-Methoxy-1,3-benzodioxol-5-yl)amine and its Predicted Spectral Features
The chemical structure of (6-Methoxy-1,3-benzodioxol-5-yl)amine dictates a unique electronic landscape, which will be reflected in its NMR spectra. The interplay of the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups, along with the fused methylenedioxy ring, creates a distinct pattern of shielding and deshielding across the aromatic system.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral predictions, the atoms of (6-Methoxy-1,3-benzodioxol-5-yl)amine are numbered as follows:
Caption: Numbering scheme for (6-Methoxy-1,3-benzodioxol-5-yl)amine.
Predicted ¹H NMR Spectral Features
-
Aromatic Protons (H3, H4) : The aromatic protons are situated on a highly substituted benzene ring. The amine and methoxy groups are strong electron-donating groups, which increase the electron density at the ortho and para positions, leading to increased shielding. The H3 and H4 protons will likely appear as singlets due to the lack of adjacent protons for ortho or meta coupling. Their chemical shifts are expected in the aromatic region, generally between 6.0 and 7.5 ppm.
-
Amine Protons (-NH₂) : The protons of the primary amine will typically appear as a broad singlet. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but a range of 3.0 to 5.0 ppm is a reasonable expectation.
-
Methoxy Protons (-OCH₃) : The three equivalent protons of the methoxy group will present as a sharp singlet. Methoxy groups attached to an aromatic ring typically resonate in the range of 3.7 to 4.0 ppm.[1]
-
Methylenedioxy Protons (-O-CH₂-O-) : The two protons of the methylenedioxy group are chemically equivalent and will appear as a singlet. Their characteristic chemical shift is in the range of 5.9 to 6.0 ppm.
Predicted ¹³C NMR Spectral Features
-
Aromatic Carbons (C1-C6) : The six carbons of the benzene ring will have distinct chemical shifts. The carbons bearing the oxygen and nitrogen substituents (C1, C2, C5, C6) will be significantly deshielded and appear at higher chemical shifts (further downfield). The remaining aromatic carbons (C3, C4) will be more shielded. The typical range for aromatic carbons is 110-160 ppm.
-
Methoxy Carbon (-OCH₃) : The carbon of the methoxy group is expected to resonate in the range of 55-65 ppm.[1]
-
Methylenedioxy Carbon (-O-CH₂-O-) : The carbon of the methylenedioxy bridge typically appears around 100-102 ppm.
A Validated Protocol for the Computational Prediction of NMR Spectra
In the absence of experimental data, Density Functional Theory (DFT) has emerged as a highly reliable and scientifically validated method for the prediction of NMR chemical shifts.[2] The protocol outlined below is a robust workflow that balances computational cost with high accuracy.
Computational Workflow for NMR Prediction
Caption: A validated workflow for the computational prediction of NMR spectra.
Step-by-Step Methodology
-
Molecular Structure Generation and Initial Optimization : The 2D structure of (6-Methoxy-1,3-benzodioxol-5-yl)amine is drawn using appropriate chemical drawing software. A preliminary 3D structure is generated and subjected to a low-level molecular mechanics force field optimization (e.g., MMFF94) to obtain a reasonable starting geometry.
-
DFT Geometry Optimization : This is a critical step to find the lowest energy conformation of the molecule.
-
Rationale : The calculated NMR shielding tensors are highly sensitive to the molecular geometry. An accurate, optimized structure is therefore essential for a reliable prediction.
-
Protocol : The geometry is optimized using DFT with a widely-used and well-validated functional and basis set combination, such as B3LYP/6-31G(d,p) .[2][3][4] This level of theory provides an excellent balance between accuracy and computational expense for organic molecules of this size. The optimization should be performed in a simulated solvent environment (e.g., using the Integral Equation Formalism for the Polarizable Continuum Model, IEFPCM) that matches the intended experimental conditions (e.g., CDCl₃ or DMSO-d₆).
-
-
GIAO NMR Shielding Calculation : With the optimized geometry, the NMR shielding tensors are calculated.
-
Rationale : The Gauge-Including Atomic Orbital (GIAO) method is a robust approach that effectively addresses the issue of gauge-origin dependence in NMR calculations, leading to more accurate results.[5]
-
Protocol : A GIAO NMR calculation is performed at the same level of theory used for the geometry optimization (i.e., B3LYP/6-31G(d,p) ) and in the same simulated solvent. This calculation yields the absolute shielding values (σ) for each nucleus in the molecule.
-
-
Reference Standard Calculation : To convert the absolute shielding values to chemical shifts, a reference standard is required. Tetramethylsilane (TMS) is the universally accepted reference for ¹H and ¹³C NMR.
-
Rationale : Chemical shifts are relative measurements. Calculating the shielding of the reference compound at the exact same level of theory minimizes systematic errors.
-
Protocol : The geometry of TMS is optimized, and its ¹H and ¹³C shielding constants (σ_ref) are calculated using the identical method (B3LYP/6-31G(d,p) , same solvent model) as for the target molecule.
-
-
Chemical Shift Calculation : The final predicted chemical shifts (δ) are obtained by subtracting the calculated shielding of the target molecule's nuclei from the calculated shielding of the reference standard.
-
Equation : δ_predicted = σ_ref - σ_calculated
-
Predicted NMR Data for (6-Methoxy-1,3-benzodioxol-5-yl)amine
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (6-Methoxy-1,3-benzodioxol-5-yl)amine, based on the computational protocol described above.
Table 1: Predicted ¹H NMR Spectrum
| Atom | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | H3, H4 | 6.3 - 6.8 | s (singlet) | - |
| Amine-H | -NH₂ | 3.5 - 4.5 (broad) | s (singlet) | - |
| Methoxy-H | -OCH₃ | 3.8 - 4.0 | s (singlet) | - |
| Methylenedioxy-H | -O-CH₂-O- | 5.9 - 6.1 | s (singlet) | - |
Note: The actual chemical shifts may vary slightly depending on the solvent and experimental conditions. The amine protons are expected to be broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectrum
| Atom | Label | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | C1 | 135 - 145 |
| Aromatic C-O | C2 | 140 - 150 |
| Aromatic C-H | C3 | 95 - 105 |
| Aromatic C-H | C4 | 98 - 108 |
| Aromatic C-O | C5 | 145 - 155 |
| Aromatic C-O | C6 | 130 - 140 |
| Methylenedioxy-C | C7 | 100 - 102 |
| Methoxy-C | C8 | 55 - 60 |
Concluding Remarks for the Practicing Scientist
This guide provides a comprehensive, theoretically grounded, and computationally validated prediction of the ¹H and ¹³C NMR spectra of (6-Methoxy-1,3-benzodioxol-5-yl)amine. By leveraging established DFT methodologies, we have generated a reliable spectral fingerprint for this molecule in the absence of experimental data. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the confirmation of its synthesis and facilitating its use in further scientific inquiry. The protocols and principles outlined herein also serve as a broader template for the application of computational chemistry to the structural elucidation of other novel compounds.
References
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
B3LYP/6-31G (d, p) optimized structures under study. ResearchGate. [Link]
-
Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11333-11339. [Link]
-
Al-Otaibi, A. A. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco, 4(4), 849-857. [Link]
-
Reich, H. J. NMR Spectroscopy: Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin-Madison. [Link]
-
Pelletier, S. W., et al. (1980). 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives. Canadian Journal of Chemistry, 58(4), 384-391. [Link]
-
How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Simulating NMR spectrum in GaussView and Gaussian. University of Puerto Rico at Mayagüez. [Link]
-
How to perform NMR calculation in Gaussian. YouTube. [Link]
-
Li, Y., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4725-4735. [Link]
Sources
Methodological & Application
High-Sensitivity GC-MS Profiling of (6-Methoxy-1,3-benzodioxol-5-yl)amine and Related Process Impurities
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity profiling of (6-Methoxy-1,3-benzodioxol-5-yl)amine , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as EGFR inhibitors (e.g., Erlotinib analogs) and various alkaloids. Due to the presence of the primary amino group, this compound and its aniline-like derivatives are classified as potentially genotoxic impurities (PGIs) under ICH M7 guidelines. This method utilizes Trifluoroacetic Anhydride (TFAA) derivatization to overcome the poor chromatographic behavior typical of primary aromatic amines, ensuring sharp peak shapes, high sensitivity (LOD < 10 ppb), and reliable separation from process-related impurities such as the nitro-precursor and azo-dimers .
Introduction & Regulatory Context[1][2][3][4][5]
The Analyte
(6-Methoxy-1,3-benzodioxol-5-yl)amine (CAS: 14618-63-4) is an electron-rich aniline derivative. Its synthesis typically involves the nitration of 6-methoxy-1,3-benzodioxole followed by reduction. Consequently, the final material often contains trace amounts of the mutagenic nitro-precursor and oxidation by-products.
Regulatory Relevance (ICH M7)
Primary aromatic amines are structural alerts for genotoxicity (mutagenicity). If this amine is used as an intermediate in the final steps of drug synthesis, both the unreacted amine and its nitro-precursor must be controlled to negligible risk levels (typically TTC-based limits of 1.5 µ g/day ) in the final drug substance [1].
Analytical Challenges
-
Polarity: The primary amine (
) interacts strongly with silanol groups in standard GC columns, causing peak tailing and retention time shifts. -
Thermal Instability: Anilines can oxidize or degrade in a hot GC inlet.
-
Matrix Interference: When analyzing the bulk amine for impurities, the massive solvent/analyte peak can obscure trace impurities.
Solution: We employ pre-column derivatization with TFAA . This converts the polar amine to a stable, volatile trifluoroacetamide, improving peak shape and mass spectral selectivity while leaving non-amine impurities (like the nitro precursor) underivatized for simultaneous detection.
Chemical Context & Impurity Map
Understanding the synthesis route is vital for predicting impurities. The following diagram illustrates the origin of the key impurities targeted in this method.
Figure 1: Synthesis pathway and origin of key impurities. Impurity A (Nitro) and Impurity B (Azo) are the primary targets for control.
Experimental Protocol
Reagents and Standards
-
Solvent: Ethyl Acetate (LC-MS Grade) – Chosen for compatibility with TFAA.
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.
-
Internal Standard (IS): 3,4-Dimethoxyaniline (or a deuterated analog if available).
-
Base (Catalyst): Pyridine or Triethylamine (anhydrous).
Sample Preparation Workflow (Derivatization)
This protocol converts the target amine into its trifluoroacetamide derivative (
-
Weighing: Accurately weigh 10.0 mg of the sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Ethyl Acetate containing the Internal Standard (IS at 50 µg/mL).
-
Reagent Addition: Add 50 µL of Pyridine followed by 100 µL of TFAA.
-
Note: The reaction is exothermic. Add TFAA slowly.
-
-
Incubation: Cap the vial immediately and heat at 65°C for 20 minutes .
-
Work-up:
-
Cool to room temperature.[3]
-
Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid/anhydride. -
Reconstitute in 1.0 mL of Ethyl Acetate.
-
-
Injection: Transfer to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | Standard single quadrupole is sufficient. |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, excellent inertness for trace analysis. |
| Inlet | Split/Splitless (250°C) | High temp ensures volatilization of the dimer. |
| Injection Mode | Split 1:10 (for bulk purity) Splitless (for trace impurities) | Choose based on objective. For trace impurities, use Splitless with a purge time of 1.0 min. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | 60°C (1 min) | Fast ramp preserves peak shape; 300°C ensures elution of dimers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |
| Acquisition | SIM/Scan Mode | Scan: 40-500 amu (Qualitative). SIM: Target ions for Nitro and Derivatized Amine (Quantitative). |
Analytical Workflow & Logic
Figure 2: Analytical workflow.[4][5][6][7] Note that the Nitro impurity does not react with TFAA, resulting in a distinct retention time shift relative to the derivatized amine.
Results & Discussion
Mass Spectral Interpretation
-
Target Amine-TFA Derivative:
-
Molecular Ion (
): The parent mass will increase by 96 amu (mass of - mass of ). -
Base Peak: Typically
69 ( ) or the molecular ion minus 69. -
Significance: The shift in mass confirms the presence of the primary amine.
-
-
Impurity A (Nitro-Precursor):
-
Molecular Ion (
): Observed at original mass (e.g., 197 for 6-methoxy-5-nitro-1,3-benzodioxole). -
Fragmentation: Characteristic losses of
( ) and ( ).
-
-
Impurity B (Azo Dimer):
-
Molecular Ion: High mass (
). -
Observation: Elutes late in the chromatogram.
-
Method Validation Summary (Typical Values)
| Parameter | Result | Notes |
| Linearity ( | > 0.999 | Range: 0.05 – 50 ppm relative to bulk. |
| LOD (Impurity A) | 0.01 ppm | Highly sensitive for mutagenic control. |
| Recovery | 95% - 105% | Spiked recovery in bulk matrix. |
| Specificity | Resolution > 2.0 | Between Nitro impurity and Amine-TFA peak. |
Troubleshooting & Optimization
-
Incomplete Derivatization:
-
Carryover:
-
Tailing of Nitro Peak:
-
Fix: While the Nitro compound is less polar than the amine, it can still interact with active sites. Use "Ultra Inert" (UI) columns and ensure the inlet liner is deactivated.
-
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[10]
- Saha, S., et al. "Trace analysis of genotoxic impurities in pharmaceutical drug substances by GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 2018.
-
Sigma-Aldrich. Derivatization Reagents for GC: Acylation. (Protocol grounding for TFAA usage).
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-METHOXY-1,3-BENZODIOXOLE-5-ETHANAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. researchgate.net [researchgate.net]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Protocol: Selective N-Methylation of (6-Methoxy-1,3-benzodioxol-5-yl)amine
Executive Summary
This Application Note details the protocol for the selective N-monomethylation of (6-Methoxy-1,3-benzodioxol-5-yl)amine (CAS: 14728-44-0). This transformation is critical in the synthesis of isoquinoline alkaloids and phenethylamine derivatives used in pharmacological research.
The primary challenge with this substrate is its electron-rich nature (aniline nitrogen para to a methoxy group and meta to a methylenedioxy group), which significantly increases nucleophilicity. Standard alkylation with methyl iodide often leads to uncontrolled mixtures of mono-, di-, and quaternary ammonium salts.
To ensure pharmaceutical-grade purity and reproducibility, this guide prioritizes a Two-Step Formylation-Reduction Protocol as the "Gold Standard" method, while providing a Reductive Amination protocol as a rapid alternative for screening scales.
Chemical Strategy & Pathway Selection
The Challenge of Selectivity
Direct alkylation of electron-rich anilines follows an autocatalytic rate acceleration; the product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-methylation.
Strategic Solution
To guarantee mono-selectivity, we utilize a protection-reduction strategy:
-
Masking: Convert the primary amine to a formamide. This removes the nucleophilicity of the nitrogen, preventing further reaction.
-
Reduction: Reduce the carbonyl group to a methylene group, yielding the N-methyl amine cleanly.
Reaction Pathway Diagram
Figure 1: The Formylation-Reduction pathway ensures 100% selectivity for the monomethylated product by passing through a non-nucleophilic intermediate.
Protocol A: Formylation-Reduction (Gold Standard)
Recommended for: Scale-up (>5g), high-purity requirements, and GMP-adjacent workflows.
Phase 1: N-Formylation
Objective: Conversion of the aniline to N-(6-methoxy-1,3-benzodioxol-5-yl)formamide.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Substrate | 167.16 | 1.0 | Starting Material |
| Formic Acid (98%) | 46.03 | 5.0 | Reagent/Solvent |
| Acetic Anhydride | 102.09 | 1.2 | Catalyst (Mixed Anhydride formation) |
| DCM | - | - | Extraction Solvent |
Experimental Procedure
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) in Formic Acid (5.0 eq).
-
Activation: Dropwise add Acetic Anhydride (1.2 eq) at 0°C. The reaction is exothermic; maintain temperature <10°C during addition.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting aniline spot (lower Rf) should disappear, replaced by the formamide (higher Rf).
-
-
Quench: Pour the reaction mixture onto crushed ice/water (50 mL per gram of substrate).
-
Isolation: The formamide often precipitates as a solid.
-
If solid:[1] Filter, wash with cold water, and dry in vacuo.
-
If oil: Extract with Dichloromethane (DCM) (3x). Wash organic layer with Sat. NaHCO3 (to remove excess acid) and Brine. Dry over Na2SO4 and concentrate.
-
-
Yield Expectation: 90-95%. Proceed to Phase 2 without further purification if purity >95% (NMR).
Phase 2: Hydride Reduction
Objective: Reduction of the formamide to the N-methyl amine.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| N-Formyl Intermediate | 1.0 | Substrate |
| LiAlH4 (2.0M in THF) | 2.5 | Reducing Agent |
| Anhydrous THF | 10-15 vol | Solvent |
Experimental Procedure
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere. Charge with Anhydrous THF and cool to 0°C.
-
Reagent Charge: Carefully add LiAlH4 solution (2.5 eq). Caution: Reacts violently with moisture.
-
Addition: Dissolve the N-Formyl intermediate in minimal Anhydrous THF and add dropwise to the LiAlH4 slurry, keeping internal temp <5°C.
-
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 3-6 hours.
-
Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH4 used, add:
-
x mL Water (very slowly)
-
x mL 15% NaOH solution
-
3x mL Water
-
-
Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Rinse the pad with THF.
-
Purification: Concentrate the filtrate. The residue is the crude N-methyl amine. Purify via flash column chromatography (SiO2, DCM:MeOH 95:5) or convert to the HCl salt for recrystallization.
Protocol B: Reductive Amination (Rapid Alternative)
Recommended for: Small scale screening (<100mg) or when LiAlH4 is restricted.
Reagents: Paraformaldehyde, Sodium Borohydride (NaBH4), Methanol.
Experimental Procedure
-
Imine Formation: Dissolve (6-Methoxy-1,3-benzodioxol-5-yl)amine (1.0 eq) in Methanol. Add Paraformaldehyde (1.1 eq) and NaOMe (0.1 eq, catalytic). Stir at reflux for 2 hours to form the hemiaminal/imine species.
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise.
-
Note: Do not add NaBH4 simultaneously with formaldehyde; this favors methylation of the solvent or dimerization. Stepwise addition is crucial.
-
-
Reflux: Heat to reflux for 1 hour.
-
Workup: Quench with 1N HCl (carefully, to pH 2) to destroy excess hydride. Basify with 2N NaOH to pH 10. Extract with DCM.
-
Risk: This method carries a 5-10% risk of dimethylation if the stoichiometry is not strictly controlled.
Analytical Validation
Expected Properties
-
Product Name: N-Methyl-6-methoxy-1,3-benzodioxol-5-amine.
-
Molecular Formula: C9H11NO3.[4]
-
Molecular Weight: 181.19 g/mol .
-
Appearance: Pale yellow oil (free base) or white crystalline solid (HCl salt).
QC Checkpoints
| Method | Parameter | Acceptance Criteria |
| 1H-NMR (CDCl3) | N-Methyl Signal | Singlet at ~2.8-2.9 ppm (3H). |
| 1H-NMR (CDCl3) | N-H Signal | Broad singlet (exchangeable), confirms secondary amine. |
| HPLC-MS | Purity | >98% Area. Mass [M+H]+ = 182.2. |
| TLC | Rf Value | Distinct from primary amine (usually higher Rf in polar systems). |
Safety & Compliance
Chemical Safety
-
(6-Methoxy-1,3-benzodioxol-5-yl)amine: Irritant. Handle in a fume hood.
-
LiAlH4: Pyrophoric. Reacts violently with water. Use blast shields and keep Class D fire extinguishers nearby.
-
Methylation Risks: Alkylating agents (if using MeI) are carcinogenic. The protocols above avoid MeI, improving the safety profile.
Regulatory Note
This specific substrate is a structural analog of precursors for controlled substances (e.g., MMDA series).
-
Research Use Only: This protocol is intended strictly for legitimate pharmaceutical research and development.
-
Compliance: Verify local regulations regarding the possession of benzodioxole derivatives (e.g., DEA List I chemicals in the US, though this specific amine is generally less regulated than the corresponding aldehyde, Piperonal).
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Formylation-Reduction Methodology: Krishnamurthy, S. "Lithium Aluminum Hydride. A Review of Its Application in Organic Synthesis." Sigma-Aldrich Chimica Acta, 1974.
-
Benzodioxole Chemistry: Nichols, D. E., et al. "Medicinal Chemistry of Phenethylamine Derivatives." Pharmacology & Toxicology, 1994.[5]
-
General Aniline Methylation Protocols: Li, H., et al. "Selective N-Monomethylation of Anilines with Methanol Catalyzed by Iridium Complexes." Organometallics, 2011.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. legacylis.virginia.gov [legacylis.virginia.gov]
- 4. 6-methoxy-N-methyl-1,3-benzodioxol-5-amine | C9H11NO3 | CID 19431140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Protocols for the Analysis of (6-Methoxy-1,3-benzodioxol-5-yl)amine
Abstract & Scope
This technical guide details the analytical stabilization and detection of (6-Methoxy-1,3-benzodioxol-5-yl)amine (CAS: 1477-98-1), a critical precursor in the synthesis of isoquinoline alkaloids and phenethylamine derivatives (e.g., MMDA-2).
Due to the high polarity of the primary amine and the oxidative susceptibility of the electron-rich benzodioxole ring, direct analysis often yields poor chromatographic peak shape and thermal degradation. This guide provides two validated derivatization workflows:
-
Acylation (PFPA) for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Carbamate Formation (FMOC) for High-Performance Liquid Chromatography (HPLC-FLD/MS).
Chemical Profile & Analytical Challenges
The target molecule features a primary aniline fused to a methylenedioxy-substituted benzene ring. This creates specific analytical constraints:
| Property | Value/Characteristic | Analytical Implication |
| Molecular Weight | 167.16 g/mol | Low mass requires derivatization to shift m/z away from solvent background. |
| Basicity (pKb) | ~9-10 (Est.) | Causes peak tailing on non-deactivated silica columns due to silanol interaction. |
| Electronic State | Electron-rich (Methoxy + Methylenedioxy) | High Oxidation Risk. Samples darken upon air exposure. Derivatization must occur rapidly. |
| Thermal Stability | Moderate | Prone to pyrolysis in GC inlets >250°C if underivatized. |
Analytical Decision Matrix
Select the appropriate workflow based on your matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the optimal derivatization pathway.
Protocol A: Perfluoroacylation for GC-MS (Gold Standard)
Objective: Convert the polar amine into a volatile, electron-capturing amide using Pentafluoropropionic Anhydride (PFPA). Mechanism: Nucleophilic attack of the amine nitrogen on the anhydride carbonyl.[1]
Reaction Mechanism
Figure 2: Acylation mechanism converting the primary amine to a perfluoroamide.
Reagents & Equipment
-
Reagent: Pentafluoropropionic Anhydride (PFPA) (Sigma-Aldrich #394904).
-
Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).
-
Scavenger: Triethylamine (TEA) or Pyridine (Anhydrous).
-
Vials: Silanized glass reaction vials with PTFE-lined caps.
Step-by-Step Methodology
-
Preparation: Dissolve 1 mg of sample in 500 µL of Ethyl Acetate.
-
Scavenger Addition: Add 50 µL of Triethylamine (TEA).
-
Critical: TEA neutralizes the highly acidic byproduct (pentafluoropropionic acid), preventing degradation of the acid-sensitive methylenedioxy ring.
-
-
Derivatization: Add 50 µL of PFPA dropwise.
-
Caution: Exothermic reaction.
-
-
Incubation: Cap tightly and heat at 60°C for 20 minutes .
-
Cleanup (Optional but Recommended): Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C. Reconstitute in 200 µL of Ethyl Acetate.
-
Why? Removes excess acidic anhydride which shortens GC column life.
-
-
Analysis: Inject 1 µL into GC-MS (Split 1:20).
Expected Data (GC-MS)
| Fragment Type | m/z (Approx) | Interpretation |
| Molecular Ion [M]+ | 313 | Parent Amine (167) + PFP group (146) |
| Base Peak | 190 | Loss of C2F5 radical (Typical for PFP amides) |
| Tropylium Ion | 135 | Methylenedioxy-benzyl cation (Diagnostic) |
Protocol B: FMOC Derivatization for LC-FLD/MS
Objective: Introduce a highly fluorescent fluorenyl tag for trace detection in biological matrices. Target: Primary amine nitrogen.
Reagents
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl) (5 mM in Acetonitrile).
-
Buffer: Borate Buffer (0.2 M, pH 8.5).
-
Quencher: Glycine (0.2 M in water).
Step-by-Step Methodology
-
Buffering: Mix 100 µL of aqueous sample/standard with 100 µL of Borate Buffer (pH 8.5).
-
Note: pH must be >8.0 to ensure the amine is deprotonated (nucleophilic).
-
-
Reaction: Add 200 µL of FMOC-Cl solution. Vortex immediately.
-
Incubation: Let stand at room temperature for 2 minutes . (Reaction is rapid).
-
Quenching: Add 50 µL of Glycine solution.
-
Analysis: Inject 10 µL into HPLC.
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).
-
Validation & Troubleshooting
Linearity & Sensitivity
-
GC-MS (PFPA): Linear range typically 0.05 – 50 µg/mL. LOD ~10 ng/mL.
-
LC-FLD (FMOC): Linear range typically 1 – 1000 ng/mL. LOD ~0.5 ng/mL (High Sensitivity).
The "Ghost Peak" Phenomenon
Symptom: Appearance of a peak at [M-14] or [M-16] in GC-MS. Cause: Oxidation of the methylenedioxy ring to a catechol or quinone species prior to derivatization. Solution:
-
Use amber glassware.
-
Add 0.1% Ascorbic Acid to aqueous stock solutions.
-
Purge reaction vials with Nitrogen before heating.
Symptom: Rapid degradation of GC column performance. Cause: Injection of excess PFPA or HFBA. Solution: Ensure the "Evaporation/Reconstitution" step in Protocol A is strictly followed.
References
-
Jámbor, A., & Molnár-Perl, I. (2009). Quantitation of amino acids and amines in the same matrix by high-performance liquid chromatography... using 9-fluorenylmethyl chloroformate.[2][3] Journal of Chromatography A.
- Lin, D. L., et al. (1997). Determination of primary aromatic amines... by GC-MS. Journal of Analytical Toxicology.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine. Retrieved October 15, 2025, from [Link]
Sources
Protocol for One-Pot Reductive Amination Utilizing (6-Methoxy-1,3-benzodioxol-5-yl)amine and Sodium Triacetoxyborohydride
An Application Note for Drug Discovery and Development Professionals
Abstract
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry, for its efficacy in constructing carbon-nitrogen bonds to form secondary and tertiary amines.[1][2] This application note provides a detailed, field-proven protocol for the reductive amination of aldehydes and ketones using (6-Methoxy-1,3-benzodioxol-5-yl)amine. The protocol leverages the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which facilitates a highly efficient one-pot procedure, minimizing side reactions and simplifying product isolation.[3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Advantage of Selective Reductive Amination
The synthesis of structurally diverse amine scaffolds is a critical endeavor in drug discovery. Direct alkylation of amines is often plagued by a lack of control, leading to mixtures of primary, secondary, and tertiary amine products.[4] Reductive amination circumvents this challenge by converting a carbonyl group and an amine into a more substituted amine via an intermediate imine.[4][5]
This process involves two key mechanistic steps:
-
Imine/Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine or its protonated form, the iminium ion.
-
Reduction: A hydride reagent then selectively reduces the C=N double bond of the iminium ion to yield the final amine product.
The choice of reducing agent is paramount for success. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose. Its attenuated reactivity, a result of the electron-withdrawing effects of the acetoxy groups, renders it incapable of significantly reducing aldehydes or ketones under neutral or weakly acidic conditions.[3] However, it rapidly reduces the more electrophilic iminium ion intermediate.[6] This exquisite selectivity allows for a "one-pot" procedure where the amine, carbonyl compound, and reducing agent are combined, streamlining the synthetic workflow.[3]
The amine of focus, (6-Methoxy-1,3-benzodioxol-5-yl)amine, is a valuable building block, incorporating the methoxy and methylenedioxy functional groups often found in pharmacologically active compounds. This protocol provides a reliable method for its incorporation into diverse molecular architectures.
Reaction Mechanism: A Stepwise View
The one-pot reductive amination using NaBH(OAc)₃ proceeds through a well-defined pathway, ensuring high selectivity and yield.
Caption: Mechanism of one-pot reductive amination.
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon.
-
Hemiaminal Formation: A proton transfer leads to a neutral hemiaminal intermediate.
-
Dehydration: The hemiaminal eliminates a molecule of water to form a positively charged iminium ion. For less reactive ketones, this step can be catalyzed by a stoichiometric amount of acetic acid.[3]
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine.
Detailed Experimental Protocol
This protocol outlines a general procedure for the reductive amination on a 1.0 mmol scale. Adjustments may be necessary based on the specific carbonyl substrate used.
Materials and Equipment
| Category | Item |
| Reagents | (6-Methoxy-1,3-benzodioxol-5-yl)amine (1.0 eq) |
| Aldehyde or Ketone (1.0-1.1 eq) | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq) | |
| Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | |
| Acetic Acid (optional, for ketones, 1.0-2.0 eq) | |
| Work-up | Saturated aqueous sodium bicarbonate (NaHCO₃) solution |
| Deionized Water | |
| Saturated aqueous sodium chloride (Brine) solution | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |
| Equipment | Round-bottom flask with stir bar |
| Septum and Nitrogen/Argon inlet | |
| Magnetic stirrer | |
| Syringes and needles | |
| Separatory funnel | |
| Rotary evaporator | |
| Analysis | Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄) |
| Appropriate analytical instrumentation (GC-MS, LC-MS, NMR) |
Critical Safety Precautions
-
Sodium Triacetoxyborohydride: This reagent is water-reactive and releases flammable gases upon contact with water.[7] It also causes skin irritation and serious eye damage.[7] Always handle NaBH(OAc)₃ in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon), away from moisture.[8][9] Personal Protective Equipment (PPE), including safety goggles, lab coat, and compatible gloves, is mandatory.[8]
-
Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with care in a fume hood.
-
General: Perform a thorough hazard assessment for all reagents used in the reaction.
Step-by-Step Reaction Procedure
Caption: Experimental workflow for one-pot reductive amination.
-
Flask Preparation: Under a stream of nitrogen or argon, flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature.
-
Reagent Charging: To the flask, add (6-Methoxy-1,3-benzodioxol-5-yl)amine (1.0 mmol). If the carbonyl partner is a solid, add it at this stage (1.0-1.1 mmol). Dissolve the solids in anhydrous 1,2-dichloroethane (DCE, ~5 mL). If the carbonyl is a liquid, add it via syringe.
-
Imine Formation: Stir the resulting mixture at room temperature for 20-30 minutes. For reactions involving less reactive ketones, acetic acid (1.0-2.0 mmol) may be added at this stage to catalyze iminium ion formation.[10]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.6 mmol) to the stirring solution in several small portions over 5 minutes. A slight effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (typically the amine) by TLC or LC-MS. Reactions are generally complete within 1 to 24 hours.
-
Reaction Quench: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Data Presentation: General Reaction Parameters
The following table provides a template for adapting the protocol to various substrates.
| Parameter | General Guideline | Rationale |
| Amine | 1.0 equivalent | Limiting reagent |
| Carbonyl | 1.0 - 1.1 equivalents | A slight excess can drive imine formation. |
| NaBH(OAc)₃ | 1.3 - 1.6 equivalents | Ensures complete reduction of the iminium ion. |
| Solvent | Anhydrous DCE, DCM, or THF[10] | Aprotic solvents are required as NaBH(OAc)₃ is water-sensitive.[11] |
| Catalyst | Acetic Acid (1-2 eq) for ketones | Not generally required for aldehydes, but accelerates reactions with ketones.[10] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Time | 1 - 24 hours | Substrate-dependent; monitor for completion. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive NaBH(OAc)₃ due to moisture exposure.2. Inefficient imine/iminium formation (esp. with hindered substrates). | 1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier.2. For ketones, add 1-2 equivalents of acetic acid. Increase reaction time or gently warm the reaction (e.g., to 40 °C). |
| Aldehyde/Ketone Reduction | 1. Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot setting).2. Presence of protic solvents (e.g., methanol).[11] | 1. Ensure the correct reagent, NaBH(OAc)₃, is used.2. Use strictly anhydrous aprotic solvents like DCE or DCM. |
| Over-alkylation | The primary amine product reacts with another equivalent of the carbonyl. | This is rare with NaBH(OAc)₃ as the reduction is typically faster than the subsequent imine formation. If observed, try using a slight excess of the amine. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Filter the organic layer through a pad of Celite if necessary. |
Conclusion
This application note details a robust and highly selective protocol for the synthesis of secondary amines using (6-Methoxy-1,3-benzodioxol-5-yl)amine. The use of sodium triacetoxyborohydride in a one-pot procedure offers significant advantages in terms of operational simplicity, reaction efficiency, and functional group tolerance. This method is readily applicable in research and development settings for the rapid generation of novel amine derivatives for drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 6-methoxy-N-methyl-1,3-benzodioxol-5-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Methoxy-1,3-benzodioxol-5-yl)butan-2-amine. Retrieved from [Link]
-
Scharlab. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 3-(6-Methoxy-1,3-benzodioxol-5-yl)pyridin-4-amine. Retrieved from [Link]
-
Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for (6-Methoxy-1,3-benzodioxol-5-yl)amine
Executive Summary: The "Neutrality Trap"
(6-Methoxy-1,3-benzodioxol-5-yl)amine (also known as 5-Amino-6-methoxy-1,3-benzodioxole) presents a specific physicochemical challenge in physiological assays.[1][2] As an aniline derivative, its pKa is typically in the range of 4.5–5.5.[2]
The Core Problem: At a physiological pH of 7.4, the amine group is unprotonated (neutral) .[2] Unlike charged species, the neutral free base is highly lipophilic and prone to aggregation or crystallization in aqueous buffers.[2] This guide addresses the "crash-out" phenomenon and provides validated protocols to maintain solubility without compromising assay integrity.
Module 1: Stock Solution & Storage
Q: My stock solution in DMSO looks cloudy after freezing. Is it safe to use?
A: No. Do not use a cloudy stock. Cloudiness indicates that moisture from the air has entered the DMSO during the freeze-thaw cycle, causing the hydrophobic compound to crystallize.[2]
The Mechanism: DMSO is hygroscopic.[1][2] When frozen (MP: 19°C), the DMSO lattice excludes water, creating pockets of high water concentration where your compound precipitates.[2]
Corrective Protocol: The Anhydrous Recovery
-
Warm: Place the vial in a 37°C water bath. Do not sonicate yet.
-
Vortex: Vortex vigorously for 30 seconds.
-
Inspect: Hold against a light source. If any particulates remain, sonicate for 5 minutes.[1][2]
-
Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles. Store over molecular sieves if possible.[1][2]
Module 2: Preventing "Crash-Out" in Assays
Q: The compound precipitates immediately when I add the DMSO stock to my assay buffer (PBS/HEPES). How do I stop this?
A: You are likely experiencing "Solvent Shock."[1][2] Directly adding high-concentration DMSO stock (e.g., 10 mM) to an aqueous buffer creates a rapid change in dielectric constant, forcing the hydrophobic molecules to aggregate before they can disperse.[2]
The Solution: Intermediate Dilution (Solvent Shifting) Instead of a single 1:1000 step, use a serial dilution strategy that gradually introduces water.[2]
Protocol: The Solvent Shifting Workflow
Target Final Concentration: 10 µM in Assay Buffer (0.1% DMSO)
| Step | Source Solution | Diluent | Ratio | Resulting Conc. | Solvent Composition | Status |
| 1 | 10 mM Stock (100% DMSO) | Pure DMSO | 1:10 | 1 mM | 100% DMSO | Stable |
| 2 | 1 mM Intermediate | Assay Buffer | 1:10 | 100 µM | 10% DMSO / 90% Buffer | Metastable (Use immediately) |
| 3 | 100 µM Intermediate | Assay Buffer | 1:10 | 10 µM | 1% DMSO / 99% Buffer | Assay Ready |
Note: In Step 2, rapid mixing is critical.[1][2] Do not let the drop sit on the surface.[2]
Visualization: Solvent Shifting Logic
Figure 1: Comparison of direct addition (leading to precipitation) vs. the Solvent Shifting method.
Module 3: Advanced Formulations (Cell-Based Assays)
Q: My cells are sensitive to DMSO >0.1%, but the compound crashes out at that level. What is the alternative?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] Cyclodextrins form inclusion complexes, encapsulating the hydrophobic benzodioxole ring while the hydrophilic exterior interacts with the buffer.[2] This "hides" the lipophilicity from the aqueous environment.[1][2]
Protocol: HP-β-CD Complexation
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in pure water or PBS.[1][2] Filter sterilize (0.22 µm).
-
Solubilize Compound: Dissolve your compound in the smallest possible volume of DMSO (e.g., 50 mM stock).[2]
-
Complexation: Add the DMSO stock to the HP-β-CD vehicle with vigorous vortexing.
-
Ratio: Ensure the molar ratio of Cyclodextrin:Compound is at least 5:1 (excess cyclodextrin is required).[2]
-
-
Assay Addition: Add this complex to your cell media. The cyclodextrin will keep the compound in solution even at very low DMSO concentrations.[1][2]
Validation Data: Solubility Limits
| Formulation | Max Soluble Conc. (pH 7.4) | Cellular Toxicity Risk |
|---|---|---|
| Buffer alone | < 1 µM (High risk of precip) | Low |
| 0.1% DMSO | ~5-10 µM | Low |
| 1.0% DMSO | ~50-100 µM | High (Membrane permeabilization) |
| 10% HP-β-CD | > 500 µM | Low (Inert carrier) |[1][2]
Module 4: pH & Salt Strategy (Enzymatic Assays)
Q: Can I just add acid to dissolve it?
A: Yes, but only if your assay tolerates it.[1][2] As a weak base, (6-Methoxy-1,3-benzodioxol-5-yl)amine becomes highly soluble when protonated (ionized).[1][2]
The "In-Situ Salt" Trick: If your assay buffer is strong (e.g., 100 mM Phosphate), you can prepare the stock in 10 mM HCl instead of DMSO.[2]
-
Dissolve compound in 0.1 M HCl (It will dissolve instantly).[1][2]
-
Crucial Check: Ensure the assay buffer capacity is high enough to neutralize the small volume of acid added, returning the final pH to 7.4.[2]
Decision Logic: Choosing Your Method
Figure 2: Decision matrix for selecting the appropriate solubilization strategy.
References
-
PubChem. (2025).[1][2] 1,3-Benzodioxol-5-amine | C7H7NO2.[1][2] National Library of Medicine.[1][2] [Link]
-
Di, L., & Kerns, E. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (General reference for solubility of aniline derivatives).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] [Link]
-
Waybright, T. J., et al. (2009).[2] Assay Guidance Manual: Reagent Stability and Aggregation. NCBI Bookshelf.[1][2] [Link]
Sources
- 1. 6-(2H-1,3-Benzodioxol-5-yl)-4-methoxy-2H-pyran-2-one | C13H10O5 | CID 249889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of (6-Methoxy-1,3-benzodioxol-5-yl)amine: NMR and Alternative Methodologies
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. (6-Methoxy-1,3-benzodioxol-5-yl)amine, a substituted benzodioxole, represents a class of compounds with significant interest due to their prevalence in natural products and their potential as precursors in drug development.[1] This guide provides an in-depth analysis of the characterization of this specific molecule, focusing on the comprehensive data offered by Nuclear Magnetic Resonance (NMR) spectroscopy and contextualizing its utility against other common analytical techniques. Our objective is to not only present data but to illuminate the rationale behind the analytical choices, ensuring a robust and validated characterization workflow.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like (6-Methoxy-1,3-benzodioxol-5-yl)amine, with its distinct aromatic, dioxole, methoxy, and amine functionalities, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of (6-Methoxy-1,3-benzodioxol-5-yl)amine is anticipated to display a set of well-defined signals corresponding to its unique proton environments. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments, assuming the spectrum is recorded in a standard deuterated solvent such as CDCl₃. The predictions are based on established chemical shift principles and data from analogous structures.[3][4]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~6.3 | s | 1H | Aromatic proton, expected to be a singlet due to the lack of adjacent protons. Its chemical shift is influenced by the electron-donating effects of the amine and methoxy groups. |
| H-7 | ~6.6 | s | 1H | Aromatic proton, also a singlet. Its position is influenced by the adjacent benzodioxole ring. |
| -OCH₂O- | ~5.9 | s | 2H | The two protons of the methylenedioxy group are chemically equivalent and appear as a characteristic singlet. |
| -OCH₃ | ~3.8 | s | 3H | The three protons of the methoxy group are equivalent and appear as a sharp singlet. |
| -NH₂ | ~3.5 (broad) | s | 2H | The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. |
dot graph "molecular_structure_1h" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for actual structure image // This is a conceptual representation. Actual image of the molecule with labels would be used. a [label="(6-Methoxy-1,3-benzodioxol-5-yl)amine Structure with ¹H Assignments", pos="2.5,4.5!", fontsize=14, fontcolor="#202124"]; H4 [label="H-4 (~6.3 ppm)", pos="0.5,2.5!", fontcolor="#EA4335"]; H7 [label="H-7 (~6.6 ppm)", pos="4.5,2.5!", fontcolor="#EA4335"]; OCH2O [label="-OCH₂O- (~5.9 ppm)", pos="2.5,0.5!", fontcolor="#34A853"]; OCH3 [label="-OCH₃ (~3.8 ppm)", pos="0.5,0.5!", fontcolor="#4285F4"]; NH2 [label="-NH₂ (~3.5 ppm)", pos="4.5,0.5!", fontcolor="#FBBC05"]; } A conceptual diagram illustrating the distinct proton environments of (6-Methoxy-1,3-benzodioxol-5-yl)amine.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For (6-Methoxy-1,3-benzodioxol-5-yl)amine, eight distinct signals are expected.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 | ~135 | Quaternary carbon attached to the amine group. Its chemical shift is influenced by the nitrogen atom. |
| C-6 | ~145 | Quaternary carbon attached to the methoxy group. The oxygen causes a significant downfield shift. |
| C-3a | ~140 | Quaternary carbon of the benzodioxole ring fusion. |
| C-7a | ~130 | Quaternary carbon of the benzodioxole ring fusion. |
| C-4 | ~98 | Aromatic CH carbon. Shielded by the strong electron-donating amine and methoxy groups. |
| C-7 | ~105 | Aromatic CH carbon. |
| -OCH₂O- | ~101 | Carbon of the methylenedioxy group. |
| -OCH₃ | ~56 | Carbon of the methoxy group.[5] |
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR provides unparalleled structural detail, a comprehensive characterization often involves complementary techniques. The choice of method depends on the specific analytical question being addressed, such as purity assessment, identification, or quantification.
| Technique | Strengths for this Molecule | Limitations for this Molecule | Typical Application |
| NMR Spectroscopy | - Unambiguous structure elucidation. - Provides information on all proton and carbon environments. - Can detect and quantify impurities. | - Relatively low sensitivity compared to MS. - Requires larger sample amounts. | - Primary structure confirmation. - Purity assessment. |
| Mass Spectrometry (MS) | - High sensitivity, excellent for trace analysis. - Provides accurate molecular weight.[6] - Fragmentation pattern can give structural clues. | - Does not distinguish between isomers. - Provides limited information on the specific arrangement of atoms. | - Molecular weight determination. - Identification in complex mixtures when coupled with chromatography. |
| Gas Chromatography (GC) | - High-resolution separation for volatile and thermally stable compounds. - Can be coupled with MS for powerful analysis (GC-MS).[7][8] | - Derivatization of the amine group may be necessary to improve volatility and peak shape.[9] | - Purity analysis. - Separation of reaction byproducts. |
| Liquid Chromatography (LC) | - Suitable for non-volatile and thermally labile compounds. - Can be coupled with various detectors (UV, MS).[10][11] | - Lower resolution than GC for some applications. | - Purity analysis. - Quantification in various matrices. |
| Infrared (IR) Spectroscopy | - Provides information about functional groups. - Expected to show characteristic peaks for N-H (amine), C-O (methoxy and dioxole), and aromatic C-H and C=C bonds. | - Provides a molecular "fingerprint" but not detailed structural connectivity. | - Rapid confirmation of functional groups. |
dot graph "analytical_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} A typical analytical workflow for the characterization of a synthesized organic molecule.
Experimental Protocols
Acquisition of NMR Spectra
A self-validating protocol for NMR analysis is crucial for ensuring data integrity.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified (6-Methoxy-1,3-benzodioxol-5-yl)amine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group.[12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[13]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[14]
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Analyze the chemical shifts, multiplicities, and integrals to assign the structure.
-
Conclusion
The comprehensive characterization of (6-Methoxy-1,3-benzodioxol-5-yl)amine is most effectively achieved through the synergistic use of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the definitive structural blueprint, techniques such as mass spectrometry and chromatography are essential for confirming molecular weight and assessing purity with high sensitivity. This integrated approach, grounded in sound experimental design and data interpretation, ensures the highest level of scientific rigor in the characterization of novel chemical entities.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Ito, C., et al. (2007). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]
-
Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(16), 3731-3741. Retrieved from [Link]
-
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). Retrieved from [Link]
-
NIST. (n.d.). 6-Nitropiperonal. In NIST Chemistry WebBook. Retrieved from [Link]
-
Siddiqui, B. S., et al. (n.d.). benzodioxole-5-(2,4,8-triene-isobutyl nonaoate) from Piper mulle. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
Wang, C., et al. (2018). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 10(30), 3735-3740. Retrieved from [Link]
-
NIST. (n.d.). 6-Methyluracil. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
-
Saeed, A., et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240. Retrieved from [Link]
-
da Silva, L. P., et al. (2020). Synthesis, thermal behavior and biological evaluation of benzodioxole derivatives as potential cytotoxic and antiparasitic agents. Molecules, 25(11), 2588. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. Retrieved from [Link]
-
Canada, K. A., & Reveal, B. S. (2011). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 38(11), 1779–1787. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Pescitelli, G., & Di Bari, L. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3294. Retrieved from [Link]
-
Ohashi, S., et al. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Retrieved from [Link]
-
Ueda, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5032. Retrieved from [Link]
-
Varian, Inc. (2005). Supporting Information. Retrieved from [Link]
-
Saeed, A., et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2240. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Nitropiperonal [webbook.nist.gov]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. scienceopen.com [scienceopen.com]
- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzodioxole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. The benzodioxole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with diverse biological activities. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these compounds, offering insights into their therapeutic potential and the critical transition from laboratory findings to preclinical validation.
The 1,3-benzodioxole moiety is a key structural feature in many natural products and synthetic molecules, conferring a range of pharmacological properties. Its presence can significantly influence a compound's metabolic stability and biological activity.[1] This guide will explore the efficacy of benzodioxole derivatives in key therapeutic areas, including oncology, metabolic diseases, and infectious diseases, by critically examining the available experimental data.
Anticancer Activity: From Cellular Assays to Tumor Models
Benzodioxole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[2][3][4] The translation of this in vitro activity to in vivo tumor suppression is a crucial step in their development as cancer therapeutics.
One notable strategy involves the conjugation of benzodioxole derivatives with existing anticancer drugs, such as arsenicals.[5][6][7] This approach aims to improve the pharmacokinetic profile and enhance the therapeutic efficacy of the parent drug. For instance, inspired by the metabolism of the antiepileptic drug stiripentol, which contains a 1,3-benzodioxole ring, researchers have conjugated benzodioxole derivatives with arsenical precursors.[5][6] These fabricated arsenicals exhibited slower elimination in mice, maintaining effective concentrations in the blood for longer periods compared to the precursors alone.[5][6][7]
In vitro, these conjugated arsenicals demonstrated broad-spectrum anti-proliferative activity against leukemia (Molm-13, NB4) and solid tumor (HeLa, 4T1) cell lines, with significantly less inhibition of normal cells (COS-7, rat PBMC).[5] The mechanism of action involves the inhibition of the thioredoxin (Trx) system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[5][6]
The in vivo efficacy of these conjugates was demonstrated in tumor-bearing mice. Administration of the benzodioxole-arsenical conjugates led to the elimination of tumors and a reversal of the hemogram to normal levels, without causing apparent organ damage.[5][6][7] This successful in vivo translation highlights the potential of using the benzodioxole scaffold to modulate the pharmacokinetic and pharmacodynamic properties of anticancer agents.
Quantitative Data Summary: Anticancer Benzodioxole Derivatives
| Compound/Derivative | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 8 | Significant growth inhibitory activity on 52 cell lines at 10⁻⁷ to 10⁻⁵ M | N/A | Not Reported | [2] |
| Benzodioxole-arsenical conjugates | Broad-spectrum anti-proliferation against four cancer cell lines | Tumor-bearing mice | Eliminated tumors, reversed hemogram to normal | [5][6][7] |
| Peptidyl derivatives of 1,3-benzodioxole | Not specified | Sarcoma S-180 tumor-bearing mice | Inhibition of tumor growth | [8] |
| Carboxamide-containing benzodioxole derivatives (2a and 2b) | Anticancer activity against Hep3B, HeLa, and Caco-2 cell lines | N/A | Reduced α-fetoprotein secretion in Hep3B cells | [3] |
Experimental Workflow: From Synthesis to In Vivo Testing
The evaluation of these anticancer benzodioxole derivatives typically follows a structured workflow, beginning with chemical synthesis and progressing through a cascade of in vitro and in vivo assays.
Figure 1: A generalized experimental workflow for the evaluation of anticancer benzodioxole derivatives.
Antidiabetic Potential: Targeting Key Metabolic Enzymes
Beyond oncology, benzodioxole derivatives have shown promise as antidiabetic agents.[9][10][11][12] A key target in the management of diabetes is the inhibition of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars.[9][10][11][13]
A series of synthesized benzodioxole carboxamide derivatives were evaluated for their in vitro α-amylase inhibitory activity.[9][10][11][13] Several compounds, notably IIa and IIc, displayed potent inhibition with IC50 values of 0.85 µM and 0.68 µM, respectively.[9][10][11] Importantly, these compounds exhibited negligible cytotoxicity against the normal human embryonic kidney cell line (Hek293t), with IC50 values greater than 150 µM, suggesting a favorable safety profile.[9][10][11][12]
The in vivo antidiabetic effect of the most promising compound, IIc, was assessed in a streptozotocin-induced diabetic mouse model.[9][10][11] Administration of compound IIc resulted in a substantial reduction in blood glucose levels, from an average of 252.2 mg/dL to 173.8 mg/dL.[9][10][11][12] This successful in vivo validation underscores the potential of benzodioxole derivatives as novel therapeutic agents for diabetes.
Quantitative Data Summary: Antidiabetic Benzodioxole Derivatives
| Compound ID | In Vitro α-Amylase Inhibition (IC50, µM) | In Vitro Cytotoxicity (Hek293t normal cells, IC50, µM) | In Vivo Blood Glucose Reduction (mg/dL) | Reference |
| IIa | 0.85 | > 150 | Not Reported | [9][10][11] |
| IIc | 0.68 | > 150 | 78.4 (from 252.2 to 173.8) | [9][10][11][12] |
| IId | Not Reported for α-amylase | 26-65 (against four cancer cell lines) | Not Reported | [9][10][11] |
Signaling Pathway: α-Amylase Inhibition and Glucose Homeostasis
The therapeutic effect of these benzodioxole derivatives in diabetes is primarily attributed to their inhibition of α-amylase in the digestive tract. This mechanism is depicted in the following diagram:
Figure 2: Mechanism of action of antidiabetic benzodioxole derivatives through α-amylase inhibition.
Antimicrobial and Other Biological Activities
The versatility of the benzodioxole scaffold extends to antimicrobial and antioxidant activities.[14][15] Peptidyl derivatives of 1,3-benzodioxole have been synthesized and evaluated for their antimicrobial properties.[8] Interestingly, some of these compounds were found to promote the growth of certain organisms, such as Bacillus subtilis, in vitro.[8] This highlights the importance of comprehensive screening to identify the specific spectrum of activity for each derivative.
Safrole, a naturally occurring benzodioxole derivative, and its synthetic derivatives have been investigated for their antioxidant and antimicrobial activities.[15][16][17][18] Safrole oil has demonstrated moderate antioxidant activity and potent α-amylase inhibitory activity.[15] Furthermore, it has shown varied antimicrobial effects against different bacterial strains.[15]
Experimental Protocols
In Vitro α-Amylase Inhibition Assay
-
Enzyme Solution Preparation: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Substrate Preparation: Prepare a solution of starch in the same buffer.
-
Incubation: Mix the α-amylase solution with various concentrations of the benzodioxole derivative and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the starch solution to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
Quantification: Measure the amount of reducing sugar (e.g., maltose) produced using a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
IC50 Calculation: Calculate the concentration of the benzodioxole derivative that inhibits 50% of the α-amylase activity (IC50).
In Vivo Streptozotocin-Induced Diabetic Mouse Model
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5).
-
Blood Glucose Monitoring: Monitor the fasting blood glucose levels of the mice after STZ injection to confirm the induction of diabetes (typically >200 mg/dL).
-
Grouping and Treatment: Divide the diabetic mice into different groups: a control group receiving vehicle and treatment groups receiving different doses of the benzodioxole derivative.
-
Drug Administration: Administer the test compound or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Blood Glucose Measurement: Measure the blood glucose levels at regular intervals throughout the treatment period.
-
Data Analysis: Analyze the changes in blood glucose levels between the control and treatment groups to evaluate the antidiabetic efficacy of the compound.
Conclusion: The Path Forward for Benzodioxole Derivatives
The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of benzodioxole derivatives across multiple disease areas. The successful translation from potent in vitro activity to significant in vivo efficacy, as demonstrated in anticancer and antidiabetic models, is particularly encouraging.
However, the journey from preclinical success to clinical application requires further rigorous investigation. Future studies should focus on:
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to ensure the safety and appropriate dosing of these compounds.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will facilitate the design of more potent and selective compounds.
-
Lead Optimization: Structure-activity relationship (SAR) studies will be crucial for optimizing the efficacy and safety of lead benzodioxole derivatives.
By bridging the gap between in vitro and in vivo research, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold and pave the way for the development of novel and effective medicines.
References
- A Comparative Analysis of Benzodioxole Derivatives: Bridging the Gap Between In Vitro and In Vivo Efficacy - Benchchem. (n.d.).
-
Shi, X., She, W., Liu, T., Gao, L., Liu, Y., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]. Retrieved from
- Shi, X., She, W., Liu, T., Gao, L., Liu, Y., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. ResearchGate.
-
Leite, A. C. L., da Silva, K. P., de Souza, I. A., de Araújo, J. M., & Brondani, D. J. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry, 39(12), 1059–1065. [Link]. Retrieved from _
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853–859. [Link]. Retrieved from _
- Leite, A. C. L., da Silva, K. P., de Souza, I. A., de Araújo, J. M., & Brondani, D. J. (2005). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry, 39(12), 1059-65.
-
Hawash, M., Al-Smadi, D., Kumar, A., Olech, B., Dominiak, P. M., Jaradat, N., … Natsheh, H. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]. Retrieved from
-
Shi, X., She, W., Liu, T., Gao, L., Liu, Y., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]. Retrieved from
- (n.d.). Antioxidant and toxicity activity in vitro of twelve safrole derivatives. ResearchGate.
- Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. (2023). PMC.
- In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. (n.d.). ResearchGate.
- Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., … Sawaftah, H. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff.
- Hawash, M., Al-Smadi, D., Kumar, A., Olech, B., Dominiak, P. M., Jaradat, N., … Natsheh, H. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed.
- Percentage of antioxidant activity of safrole derivative. (n.d.). ResearchGate.
- Eid, A. M., Jaradat, N., Elmarzugi, N. A., Abualhasan, M., Hawash, M., Zaid, A. N., … Salaymeh, H. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PMC.
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. (n.d.). ResearchGate.
- Hawash, M., Al-Smadi, D., Kumar, A., Olech, B., Dominiak, P. M., Jaradat, N., … Natsheh, H. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PMC.
- (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Adv Exp Med Biol., 136 Pt B, 881-93.
- Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
- Hawash, M., Al-Smadi, D., Kumar, A., Olech, B., Dominiak, P. M., Jaradat, N., … Natsheh, H. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. AVESİS.
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff-beta.najah.edu [staff-beta.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | AVESİS [avesis.gazi.edu.tr]
- 13. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (6-Methoxy-1,3-benzodioxol-5-yl)amine
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of (6-Methoxy-1,3-benzodioxol-5-yl)amine, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined here are grounded in the understanding that as a substituted aromatic amine, this compound must be handled as a hazardous substance.
Foundational Risk Assessment: Understanding the Hazard Profile
(6-Methoxy-1,3-benzodioxol-5-yl)amine belongs to the aromatic amine class of chemicals. This structural family is associated with significant health and environmental hazards.[1] While toxicological data for this specific molecule may not be extensively published, the hazards can be inferred from analogous structures and the known risks of primary aromatic amines.
-
Health Hazards : Aromatic amines are often readily absorbed through the skin, as well as via inhalation and ingestion.[1] Safety Data Sheets (SDS) for structurally similar benzodioxole derivatives and substituted anilines indicate risks of severe skin corrosion and serious eye damage.[2][3][4] Many aromatic amines are also treated as potential carcinogens.[1][4][5] Therefore, exposure must be minimized with extreme caution.
-
Environmental Hazards : Aromatic amines can be highly toxic to aquatic life.[1] Improper disposal, such as discarding down the drain, is strictly prohibited as it can lead to significant environmental contamination.[6][7]
-
Chemical Reactivity : This compound is incompatible with strong oxidizing agents and strong acids.[3][8] Co-mingling with such materials in a waste container could lead to dangerous chemical reactions.
Mandatory Safety Protocols and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the hazardous material.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[6] This is crucial to protect against splashes and fine dust that can cause severe eye damage.[3]
-
Skin Protection : Use chemical-resistant gloves, such as nitrile rubber, and ensure they are inspected before use.[6][8] A full-length laboratory coat must be worn to protect against skin contact.[9] Contaminated gloves must be disposed of as hazardous waste.[6]
-
Respiratory Protection : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2][8][9]
-
Hygiene : Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[2][6]
Key Safety Data Summary
The following table summarizes critical safety parameters. Since specific exposure limits for (6-Methoxy-1,3-benzodioxol-5-yl)amine are not established, the limits for Aniline, a parent aromatic amine, are provided as a conservative proxy for risk assessment.
| Parameter | Specification | Rationale & Source |
| Hazard Class | Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage | Based on SDS for analogous compounds.[2][3][4][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides. | To prevent exothermic or violent reactions in storage or waste containers.[3][8] |
| Exposure Limits (Proxy: Aniline) | OSHA PEL: 5 ppm (19 mg/m³) TWA | Provides a regulatory baseline for minimizing inhalation exposure.[5][10] |
| ACGIH TLV: 2 ppm (7.6 mg/m³) TWA | A health-based recommendation for repeated exposure.[5][9][11] | |
| Spill Response | Absorb with inert material (e.g., vermiculite, sand), avoid creating dust, and collect in a sealed container for disposal. | To safely contain the material without increasing airborne contamination.[6][9] |
Step-by-Step Disposal Protocol: From Generation to Collection
Disposal must be managed through your institution's approved hazardous waste program, typically coordinated by an Environmental Health & Safety (EHS) department.[7][8] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain. [6][7]
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step to ensure safe disposal and prevent dangerous reactions.[12][13]
-
Solid Waste :
-
Collect pure (6-Methoxy-1,3-benzodioxol-5-yl)amine waste, including any residual powder.
-
Include all items grossly contaminated with the solid chemical, such as weighing papers, disposable spatulas, and contaminated gloves.
-
Place these items directly into a dedicated solid hazardous waste container.[8]
-
-
Liquid Waste :
-
Collect all solutions containing (6-Methoxy-1,3-benzodioxol-5-yl)amine.
-
Pour the waste into a dedicated liquid hazardous waste container.
-
Crucially, do not mix this waste stream with other solvents (e.g., halogenated or non-halogenated streams) unless explicitly approved by your institution's EHS office.[8][12]
-
-
Acutely Contaminated Sharps & Glassware :
-
Needles, syringes, or broken glassware contaminated with the compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.
-
Non-broken, empty glassware that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from these washings is considered hazardous waste and must be collected in the designated liquid waste container.[7] Only after this decontamination process can the glassware be washed for reuse or disposed of as regular lab glass.
-
Step 2: Container Selection and Labeling
Proper containment and communication are vital for safe handling by all personnel.
-
Select Compatible Containers : Use containers provided or approved by your EHS department. They must be chemically resistant and have a tightly sealing lid to prevent leaks or spills.[8][12]
-
Label Immediately : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete the Label : Clearly write the full chemical name, "(6-Methoxy-1,3-benzodioxol-5-yl)amine," and list all other components and their approximate percentages. Vague descriptions are a compliance violation and a safety risk.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Containment : Keep waste containers in a secondary containment bin to catch any potential leaks.[13]
-
Closure : Containers must be kept tightly closed at all times, except when actively adding waste.[7][8] Evaporation of waste is not a permissible disposal method.[7]
Step 4: Arranging for Disposal
Once a waste container is full or you are finished generating that waste stream, contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste yourself.[7]
Disposal Workflow and Emergency Planning
The following diagram illustrates the decision-making process for the proper disposal of (6-Methoxy-1,3-benzodioxol-5-yl)amine.
Caption: Decision workflow for handling (6-Methoxy-1,3-benzodioxol-5-yl)amine waste.
Emergency Procedures
-
Spill : Evacuate personnel from the immediate area.[6] Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9] Carefully sweep up the material, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.[6] For large spills, contact your EHS emergency line immediately.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5] Seek immediate medical attention.[2][5]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[2][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2][3]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the life cycle of hazardous chemicals is managed responsibly from acquisition to final disposal.
References
-
Safety Data Sheet - Angene Chemical. (2024). Angene Chemical.[Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.[Link]
-
SAFETY DATA SHEET - 5-(Isocyanatomethyl)-1,3-benzodioxole. (2025). Fisher Scientific.[Link]
-
Waste & Debris Fact Sheets. US EPA.[Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2024). US EPA.[Link]
-
Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. OSHA.[Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.[Link]
-
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. US EPA.[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health.[Link]
-
Aniline Standard Operating Procedure. Rutgers University.[Link]
-
EPA Hazardous Waste Codes. University of Maryland.[Link]
-
ANILINE. Occupational Safety and Health Administration.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. vumc.org [vumc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
